molecular formula C18H20N4O4 B12181184 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B12181184
M. Wt: 356.4 g/mol
InChI Key: JVPOYLLAZGWMRG-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. This compound is characterized by the presence of a benzazepine core, substituted with dimethoxy groups and a pyrazolylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring.

    Introduction of Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions on the benzazepine ring.

    Attachment of the Pyrazolylacetamide Moiety: The final step involves the coupling of the benzazepine core with the pyrazolylacetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring and the pyrazolylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core and pyrazolylacetamide moiety may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Pyrazolylacetamide Derivatives: Compounds with variations in the pyrazolylacetamide moiety.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C18H20N4O4/c1-21-6-5-16(20-21)19-17(23)11-22-7-4-12-8-14(25-2)15(26-3)9-13(12)10-18(22)24/h4-9H,10-11H2,1-3H3,(H,19,20,23)

InChI Key

JVPOYLLAZGWMRG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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